molecular formula C19H24N2O4S2 B2645201 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide CAS No. 2034308-55-7

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide

Cat. No.: B2645201
CAS No.: 2034308-55-7
M. Wt: 408.53
InChI Key: SYMBOTPQJMFDOY-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a naphthalene ring, a piperidine ring, and a tetrahydrothiophene ring with a dioxido functional group. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their subsequent coupling. One common synthetic route involves the following steps:

    Preparation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through the reduction of thiophene using hydrogenation techniques.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The tetrahydrothiophene and piperidine rings are then coupled with a naphthalene sulfonamide derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The dioxido group on the tetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxido group can yield sulfone derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxido tetrahydrothiophene ring but differ in the other functional groups attached.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide: This compound has a similar structure but with a cyclopropane ring instead of a naphthalene ring.

Uniqueness

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene ring, in particular, allows for unique interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-26(23)13-10-17(14-26)21-11-8-16(9-12-21)20-27(24,25)19-7-3-5-15-4-1-2-6-18(15)19/h1-7,16-17,20H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMBOTPQJMFDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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